molecular formula C14H15N3 B13442311 Methyl Varenicline

Methyl Varenicline

Cat. No.: B13442311
M. Wt: 225.29 g/mol
InChI Key: SYUMLVIBVORUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl Varenicline involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

Methyl Varenicline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

Methyl Varenicline has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying nicotinic acetylcholine receptor interactions.

    Biology: Investigated for its effects on neurotransmitter release and receptor modulation.

    Medicine: Explored for potential therapeutic uses beyond smoking cessation, such as in neuropsychiatric disorders.

    Industry: Utilized in the development of new pharmacological agents.

Mechanism of Action

Methyl Varenicline exerts its effects by binding to nicotinic acetylcholine receptors, particularly the α4β2 subtype. This binding results in partial agonist activity, leading to moderate dopamine release. The compound also acts as an antagonist by blocking nicotine’s full agonist effects, thereby reducing cravings and withdrawal symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl Varenicline is unique due to its dual agonist-antagonist activity at nicotinic receptors. This dual activity provides a balanced approach to modulating dopamine release, making it more effective in reducing cravings and withdrawal symptoms compared to other compounds .

Biological Activity

Methyl Varenicline, a derivative of the well-known smoking cessation aid varenicline, exhibits significant biological activity primarily through its action on nicotinic acetylcholine receptors (nAChRs). This compound is primarily recognized for its role in reducing nicotine dependence and managing withdrawal symptoms. This article delves into the biological mechanisms, efficacy, and safety profile of this compound, supported by data tables and relevant case studies.

This compound acts as a partial agonist at the α4β2 and α6β2 nAChR subtypes while functioning as a full agonist at the α7 subtype. This selective binding profile allows it to stimulate dopamine release in the brain, which is crucial for its effectiveness in treating nicotine addiction. The following table summarizes its receptor selectivity compared to other compounds:

Compound Receptor Binding Affinity (Ki) Agonist Type
This compoundα4β20.15 nMPartial Agonist
Cytisineα4β20.23 nMPartial Agonist
Nicotineα4β21.6 nMFull Agonist

Efficacy in Smoking Cessation

Clinical trials have demonstrated that this compound significantly increases smoking cessation rates compared to placebo. For instance, a study involving 1,927 smokers revealed that those treated with this compound had a continuous abstinence rate of 44% compared to 18% in the placebo group after 12 weeks of treatment .

Case Study: CHOICES Study

The CHOICES study evaluated the effectiveness of varenicline (and by extension, its derivatives) in real-world settings across four European countries. Key findings included:

  • Participants : 566 smokers
  • Quit Rate : 64.6% achieved smoking cessation by week 12
  • Adverse Events : Most common were nausea (8.9%) and insomnia (2.9%) .

Neuroprotective Effects

Recent research indicates that this compound may possess neuroprotective properties. In animal models, it was shown to mitigate hyperactivity induced by neurotoxic agents without directly affecting dopamine levels, suggesting a protective mechanism against dopaminergic neurotoxicity .

Safety Profile

While this compound is generally well-tolerated, it is associated with some adverse effects, predominantly gastrointestinal issues such as nausea and insomnia. A meta-analysis indicated no significant increase in neuropsychiatric events compared to placebo, although caution is advised for individuals with a history of psychiatric disorders .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Study Population Findings
Randomized TrialsSmokers44% abstinence at 12 weeks vs. 18% placebo
CHOICES StudyEuropean Smokers64.6% quit rate; nausea most common side effect
Neuroprotection StudyAnimal ModelsPrevented hyperactivity without altering dopamine

Properties

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

6-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene

InChI

InChI=1S/C14H15N3/c1-8-5-16-13-3-11-9-2-10(7-15-6-9)12(11)4-14(13)17-8/h3-5,9-10,15H,2,6-7H2,1H3

InChI Key

SYUMLVIBVORUHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=C3C4CC(C3=CC2=N1)CNC4

Origin of Product

United States

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